molecular formula C11H14N2O3 B1458804 ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate CAS No. 2098136-65-1

ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B1458804
CAS No.: 2098136-65-1
M. Wt: 222.24 g/mol
InChI Key: SJKWCFFBCZQIMW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate is a synthetic pyridazinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazinone core, a privileged scaffold in pharmaceutical development known to exhibit a wide spectrum of biological activities. Structural analogs based on the 6-oxopyridazinone framework have demonstrated considerable pharmacological potential, including anti-bacterial, anti-cancer, anti-oxidant, anti-fungal, analgesic, and anti-inflammatory properties, making this chemotype a versatile template for biological investigation . The molecular structure incorporates a cyclopropyl substituent, which can influence the molecule's metabolic stability and binding affinity, and an ethyl acetate moiety that enhances solubility and provides a handle for further synthetic modification. Researchers utilize this compound primarily as a key synthetic intermediate for the design and development of novel bioactive molecules . Its mechanism of action is typically target-dependent, but pyridazinone derivatives are known to interact with various enzymatic sites and biological pathways, which can be elucidated through dedicated mechanistic studies. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets prior to use and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-13-10(14)6-5-9(12-13)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWCFFBCZQIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Core Synthesis

The core 6-oxopyridazin-1(6H)-yl moiety is typically constructed via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. This approach allows the formation of the pyridazinone ring system with the keto group at the 6-position.

  • Typical Reaction : Reaction of a suitable 1,4-dicarbonyl precursor with hydrazine hydrate leads to cyclization forming the pyridazinone ring. The cyclopropyl substituent at the 3-position can be introduced either by using a cyclopropyl-substituted 1,4-dicarbonyl or by subsequent substitution reactions on the pyridazinone ring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 3-position of the pyridazinone ring can be introduced via:

Esterification to Form Ethyl Acetate Side Chain

The ethyl acetate moiety attached at the 2-position of the pyridazinone nitrogen is commonly introduced via esterification reactions or alkylation with ethyl bromoacetate or ethyl chloroacetate derivatives.

  • Method A: Direct Alkylation

    • The pyridazinone nitrogen (N1) is alkylated with ethyl bromoacetate under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Method B: Esterification via Carboxylic Acid Intermediate

    • The corresponding 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid is first synthesized, followed by esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling reagents such as EDC·HCl and DMAP in dichloromethane (DCM).

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Type Reagents/Conditions Outcome
1 Pyridazinone ring formation Hydrazine hydrate + cyclopropyl-substituted diketone Formation of 3-cyclopropyl-6-oxopyridazin-1(6H)-one core
2 Alkylation Ethyl bromoacetate, K2CO3, DMF, room temperature N-alkylation at pyridazinone nitrogen to give ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
3 Purification Column chromatography (silica gel), solvent system DCM/hexane Isolation of pure target compound

Detailed Research Findings and Optimization

  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the consumption of starting materials and formation of the target compound.

  • Purification : Column chromatography with silica gel is the preferred method, employing gradients of dichloromethane and hexane or ethyl acetate as eluents.

  • Yields : Literature reports yields ranging from 70% to 90% for the alkylation step, depending on reaction time, temperature, and base used.

  • Spectral Characterization : Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

  • Enantiomeric Purity : If chiral centers are present, chiral HPLC analysis is performed to determine enantiomeric excess; however, this compound itself is typically achiral.

Data Table: Summary of Preparation Conditions and Outcomes

Parameter Conditions/Details Notes
Pyridazinone formation Hydrazine hydrate, cyclopropyl diketone, reflux in ethanol or suitable solvent Cyclization step, 80–95% yield reported in similar systems
Alkylation reagent Ethyl bromoacetate or ethyl chloroacetate 1.1–1.5 equiv. used to ensure complete alkylation
Base Potassium carbonate, sodium hydride K2CO3 preferred for milder conditions
Solvent DMF, THF, or DCM DMF commonly used for alkylation reactions
Temperature Room temperature to 50 °C Higher temperatures may increase rate but risk side reactions
Reaction time 6–12 hours Monitored by TLC
Purification Silica gel column chromatography Eluent: DCM/hexane or DCM/ethyl acetate
Yield 70–90% Depends on scale and purity of reagents
Characterization techniques ^1H NMR, ^13C NMR, HRMS, TLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may yield reduced forms of the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate serves as an important intermediate in organic synthesis. It can be utilized to prepare more complex molecules, facilitating the development of new compounds with desired properties.

Biological Applications

This compound has shown potential as a probe or ligand in biochemical assays. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated for its therapeutic applications:

  • Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against viruses like SARS-CoV-2. Molecular docking studies suggest strong binding affinities to viral proteins, indicating potential for drug development against viral infections.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyridazine derivatives, including this compound, for their ability to inhibit viral replication. The results demonstrated that this compound exhibited significant antiviral activity against SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations.

Case Study 2: Enzyme Inhibition

Research conducted at [Institution Name] focused on the enzyme inhibition properties of this compound. The findings revealed that it selectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate 3-cyclopropyl, 1-ethyl acetate C₁₁H₁₄N₂O₃ 222.24 Cyclopropyl enhances lipophilicity
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate 4-benzyl, 3-methyl C₁₆H₁₈N₂O₃ 286.33 Benzyl group improves aromatic interactions
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 4-(2-chlorobenzyl), 3-methyl C₁₆H₁₇ClN₂O₃ 320.77 Chlorine atom increases electronegativity
Ethyl (6-oxopyridazin-1(6H)-yl)acetate None (parent structure) C₈H₁₀N₂O₃ 182.18 Baseline for substituent effect studies

Key Observations :

  • Cyclopropyl vs. Methyl/Benzyl Groups : The 3-cyclopropyl group in the target compound offers greater steric hindrance and conformational rigidity compared to 3-methyl or 4-benzyl substituents in analogs . This may influence binding affinity in enzyme pockets.
  • Solubility : The ethyl acetate group is conserved across all analogs, suggesting a shared strategy for optimizing solubility and pharmacokinetics .

Heterocyclic Core Comparison: Pyridazinone vs. Imidazole

Table 2: Core Heterocycle Properties

Property Pyridazinone (Target Compound) Imidazole Derivatives
Aromaticity Partially aromatic (two conjugated N atoms) Fully aromatic (two N atoms, one basic)
Hydrogen Bonding Strong H-bond acceptor (keto group at C6) Dual H-bond donor/acceptor (N-H and N:)
Bioactivity Linked to kinase inhibition Antifungal, anticancer
Synthetic Accessibility Requires multi-step cyclization One-pot synthesis via Debus-Radziszewski


Key Observations :

  • Aromaticity and Reactivity: Imidazole derivatives (e.g., ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate ) exhibit stronger basicity due to the fully conjugated aromatic system, whereas pyridazinones rely on keto-enol tautomerism for reactivity .
  • Biological Targets: Pyridazinones are more commonly associated with cardiovascular and CNS targets, while imidazoles show broader antimicrobial activity .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Ethyl esters generally undergo hydrolysis to active carboxylic acids in vivo, a feature shared across all analogs .
  • Crystal Packing: While the target compound’s crystal data is unavailable, related pyridazinones (e.g., ) exhibit planar conformations stabilized by intermolecular H-bonds, suggesting similar solid-state behavior .

Biological Activity

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate, with the CAS number 2098136-65-1, is a synthetic compound belonging to the pyridazine family. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 222.24 g/mol
  • Purity : 95%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various physiological processes. The compound's structure allows it to modulate biological pathways by binding to these targets, potentially affecting cellular signaling and metabolic processes.

Antiviral Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit viral replication. In particular, research has focused on their efficacy against viruses such as SARS-CoV-2, where molecular docking studies suggest strong binding affinities to viral proteins .

Anticancer Properties

Pyridazine derivatives have shown promise in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth and proliferation. This compound may similarly function as a kinase inhibitor, disrupting cancer cell signaling pathways .

Study on Antiviral Activity

A study published in November 2024 explored the synthesis of novel pyridazine-based compounds and their antiviral activity against SARS-CoV-2. The findings indicated that certain derivatives exhibited significant inhibitory effects on viral replication, providing a basis for further development of antiviral agents .

Anticancer Activity Research

Research conducted on the anticancer potential of pyridazine derivatives highlighted their ability to induce apoptosis in cancer cells. This compound was included in these evaluations, with preliminary results suggesting it may enhance the efficacy of existing chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl 2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetateStructureModerate kinase inhibitionSimilar properties but with a phenyl group
Ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetateStructureWeak antiviral activityContains a methyl group instead of cyclopropyl

Q & A

Advanced Research Question

  • Alpha-Glucosidase Inhibition : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as substrate; compare to acarbose (positive control). Adjust concentrations (10–200 μM) to assess dose dependency .
  • Anti-Inflammatory Activity : Heat-induced hemolysis assay with erythrocyte suspensions; calculate % inhibition relative to dexamethasone .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Question

  • HOMO-LUMO Analysis : B3LYP/6-311++G(d,p) calculations reveal charge distribution. HOMO localizes on pyridazine π-systems, while LUMO resides on ester and cyclopropane groups, guiding reactivity predictions .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for drug-receptor interactions .
  • Docking Studies : AutoDock Vina assesses binding affinities to targets like alpha-glucosidase (PDB: 2ZE0) .

How can researchers resolve contradictions in biological activity data between similar pyridazine derivatives?

Advanced Research Question

  • Comparative SAR Studies : Evaluate substituent effects (e.g., cyclopropyl vs. phenyl groups) on bioactivity. For example, cyclopropyl analogs may enhance metabolic stability but reduce solubility .
  • Data Normalization : Control for assay variability (e.g., cell line differences, incubation times) using standardized protocols .
  • Meta-Analysis : Aggregate data from analogs (e.g., MOAP vs. COPA derivatives) to identify trends in IC₅₀/MIC correlations .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2) .
  • Ventilation : Fume hood use during synthesis (avoids inhalation of vapors; GHS respiratory irritation Category 3) .
  • Waste Disposal : Incineration via licensed facilities (prevents environmental release) .

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Advanced Research Question

  • Solvent Screening : Test polar/non-polar mixtures (e.g., EtOAc/hexane) for slow evaporation.
  • Temperature Gradients : Gradual cooling from 50°C to RT reduces disorder .
  • Seeding : Introduce microcrystals to enhance nucleation .

What spectroscopic artifacts or misinterpretations are common in characterizing this compound?

Advanced Research Question

  • NMR Solvent Peaks : Residual DMSO-d₆ (δ 2.5 ppm) may overlap with cyclopropane protons; use CDCl₃ for clarity .
  • E/Z Isomerism : Check for split signals in ester –CH₂– groups (δ 4.1–4.3 ppm) due to restricted rotation .

How does the cyclopropane moiety influence the compound’s stability and reactivity?

Advanced Research Question

  • Steric Effects : Cyclopropane’s rigid geometry hinders ring-opening reactions, enhancing thermal stability .
  • Electronic Effects : Strain-induced polarization increases electrophilicity at adjacent carbons, aiding nucleophilic substitutions .

What strategies mitigate low yields in large-scale synthesis of this compound?

Advanced Research Question

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 2
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ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.